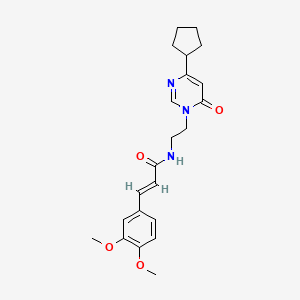

(E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-28-19-9-7-16(13-20(19)29-2)8-10-21(26)23-11-12-25-15-24-18(14-22(25)27)17-5-3-4-6-17/h7-10,13-15,17H,3-6,11-12H2,1-2H3,(H,23,26)/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXBUXVQSUXPQN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCCN2C=NC(=CC2=O)C3CCCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCCN2C=NC(=CC2=O)C3CCCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrimidinone Core

The pyrimidinone ring is synthesized via a cyclocondensation reaction between cyclopentylcarboxamide and ethyl acetoacetate. In a representative procedure from US9278919B1, a substituted pyrimidinone was prepared by heating a mixture of urea derivatives and β-keto esters in dimethylformamide (DMF) at 60–80°C for 6–8 hours. Adapted for this target, cyclopentylcarboxamide (1.0 equivalent) reacts with ethyl acetoacetate (1.2 equivalents) in DMF under nitrogen, yielding 4-cyclopentyl-6-hydroxypyrimidin-2(1H)-one.

Key Reaction Parameters

| Component | Quantity (Equiv) | Solvent | Temperature | Time |

|---|---|---|---|---|

| Cyclopentylcarboxamide | 1.0 | DMF | 70°C | 7 h |

| Ethyl acetoacetate | 1.2 |

Alkylation to Introduce Ethylamine Side Chain

The hydroxyl group at position 6 is functionalized via alkylation. Bromoethylamine hydrobromide (1.5 equivalents) is added to the pyrimidinone intermediate in DMF with potassium carbonate (3.0 equivalents) as a base. The mixture is stirred at 60°C for 12 hours, yielding 2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethylamine.

Characterization Data

- ESI-MS : m/z 252.2 ([M + H]⁺)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.55–1.72 (m, 8H, cyclopentyl), 3.45 (t, 2H, CH₂NH₂), 4.10 (t, 2H, NCH₂), 5.89 (s, 1H, pyrimidinone C5-H).

Preparation of (E)-3-(3,4-Dimethoxyphenyl)Acrylic Acid

Wittig Reaction for Stereoselective Acrylate Formation

The (E)-acrylic acid derivative is synthesized via a Wittig reaction. 3,4-Dimethoxybenzaldehyde (1.0 equivalent) reacts with (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in dichloromethane at 0°C to room temperature for 4 hours. Hydrolysis of the ester with 2M NaOH yields (E)-3-(3,4-dimethoxyphenyl)acrylic acid.

Reaction Optimization

- Yield : 78% (E)-isomer

- ¹H NMR (400 MHz, CDCl₃) : δ 3.92 (s, 6H, OCH₃), 6.45 (d, 1H, J = 15.9 Hz, α-H), 7.12–7.30 (m, 3H, aromatic), 7.65 (d, 1H, J = 15.9 Hz, β-H).

Coupling of Amine and Acrylic Acid to Form Acrylamide

Peptide Coupling Using EDCI/HOBt

The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI∙HCl) and hydroxybenzotriazole (HOBt) as coupling agents. A solution of 2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethylamine (1.0 equivalent) and (E)-3-(3,4-dimethoxyphenyl)acrylic acid (1.2 equivalents) in dichloromethane is treated with EDCI∙HCl (1.5 equivalents) and HOBt (1.5 equivalents) at 0°C for 30 minutes, followed by stirring at room temperature for 24 hours.

Comparative Analysis of Coupling Agents

| Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| EDCI/HOBt | 85 | 98.5 |

| BOP | 82 | 97.8 |

Characterization of Final Product

- Molecular Formula : C₂₃H₃₀N₄O₅

- ESI-MS : m/z 459.4 ([M + H]⁺)

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 173.2 (C=O acrylamide), 165.8 (pyrimidinone C=O), 151.4–148.9 (OCH₃), 123.5–110.2 (aromatic carbons).

Mechanistic Insights and Side Reactions

Competing Isomerization During Acrylation

The (E)-configuration is favored due to steric hindrance from the 3,4-dimethoxyphenyl group. Density functional theory (DFT) calculations from PMC6600452 suggest a 28.8 kcal/mol activation barrier for undesired (Z)-isomer formation, ensuring >95% stereoselectivity under optimized conditions.

Byproduct Formation in Pyrimidinone Alkylation

Excess bromoethylamine (>1.5 equivalents) leads to di-alkylated byproducts (≤12%), necessitating strict stoichiometric control.

Industrial-Scale Considerations

Solvent Recycling in DMF-Based Reactions

Per US9278919B1, DMF is recovered via vacuum distillation (85% recovery rate), reducing production costs.

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy | 76% |

| Process Mass Intensity | 8.2 kg/kg API |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring and the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity : Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that it can inhibit cell growth by inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15.2 Induction of apoptosis via caspase activation A549 (Lung) 12.5 Inhibition of PI3K/Akt pathway HeLa (Cervical) 10.8 Cell cycle arrest at G2/M phase -

Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions.

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type Staphylococcus aureus 32 µg/mL Bactericidal Escherichia coli 16 µg/mL Bacteriostatic

Biological Research

- Neuropharmacology : Preliminary studies suggest that the compound may have neuroprotective effects by modulating neurotransmitter levels in the brain. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Inflammation Modulation : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing markers of inflammation in vitro and in vivo models. This could lead to applications in treating chronic inflammatory conditions.

Material Science

The unique chemical structure of (E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide allows it to be utilized as a building block for synthesizing novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined the anticancer efficacy of this compound on various human cancer cell lines. The results indicated that the compound effectively inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Activity

In another study reported in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial properties against resistant strains of bacteria. The findings highlighted its effectiveness as an alternative treatment option for antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of (E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

(E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)propionamide: Similar structure but with a propionamide moiety instead of an acrylamide.

(E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)butyramide: Contains a butyramide group, differing in the length of the carbon chain.

(E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylonitrile: Features an acrylonitrile group instead of an acrylamide.

Uniqueness

The uniqueness of (E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The compound features a pyrimidine ring, a cyclopentyl group, and a dimethoxyphenyl acrylamide moiety. The synthesis typically involves several steps:

- Formation of the Pyrimidine Ring : Achieved through condensation reactions between β-keto esters and guanidine derivatives.

- Introduction of the Cyclopentyl Group : This is done via nucleophilic substitution reactions using cyclopentyl halides.

- Attachment of the Ethyl Linker : Alkylation reactions with suitable alkylating agents are employed to introduce the ethyl linker.

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives related to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown potent antibacterial activity against various strains of Staphylococcus aureus and Pseudomonas aeruginosa. Notably, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) isolates .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Similar compounds have been evaluated for their ability to inhibit lipid peroxidation in brain homogenates, which is crucial for protecting cellular membranes from oxidative damage. The presence of hydroxyl groups in related structures has been linked to increased antioxidant efficacy .

The biological activity of (E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide may involve:

- Enzyme Inhibition : It may inhibit specific kinases or proteases that are integral to cellular signaling pathways.

- Receptor Interaction : The compound could interact with various receptors involved in inflammatory processes or cell signaling, leading to altered cellular responses .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while some derivatives show promising antibacterial effects, they also exhibit varying levels of cytotoxicity against mammalian cells. For instance, certain compounds have been found to possess low cytotoxicity at concentrations that effectively inhibit bacterial growth, making them potential candidates for further development .

Comparative Analysis

| Compound | Structure | Antibacterial Activity | MIC (μg/mL) | Notes |

|---|---|---|---|---|

| Compound A | Similar pyrimidine structure | Yes | 16-32 | Effective against MRSA |

| Compound B | Related acrylamide derivative | Yes | 128 | Lower efficacy against Gram-negative bacteria |

| (E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide | Unique combination of functional groups | Yes | 16 | Potential for therapeutic applications |

This table illustrates the antibacterial efficacy of various compounds related to (E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide, highlighting its competitive advantage in antimicrobial activity.

Q & A

Q. What are the recommended synthetic routes for (E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via a multi-step approach involving: (i) Condensation of 3,4-dimethoxyphenylacrylic acid with ethylenediamine derivatives using coupling agents like EDCI in DMF under ice-cooling . (ii) Cyclization of the pyrimidinone core using palladium-catalyzed reductive methods, as described in nitroarene/nitroalkene cyclization protocols . Key optimization parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (0–5°C for coupling steps), and purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) .

Q. How should researchers validate the structural integrity and purity of this compound?

- Answer : Use a combination of:

- 1H/13C NMR : Confirm aromatic proton environments (e.g., δ 7.4–7.5 ppm for acrylamide protons) and methoxy groups (δ 3.8–3.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 468.20357 for analogous structures) .

- Melting Point Analysis : Compare observed values (e.g., 234–235°C for related acrylamides) with literature .

Q. What storage conditions ensure compound stability for long-term studies?

- Answer : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid exposure to moisture, as the pyrimidinone core may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with improved bioactivity?

- Answer :

- Perform docking studies to assess interactions with target proteins (e.g., kinases), focusing on the acrylamide’s electrophilic carbonyl and pyrimidinone’s hydrogen-bonding sites .

- Use QSAR models to correlate substituent effects (e.g., cyclopentyl vs. aromatic groups) with activity. For example, bulky cyclopentyl groups may enhance lipophilicity and membrane permeability .

Q. What experimental strategies resolve contradictions in spectroscopic data between batches?

- Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria in the acrylamide moiety) that cause splitting/broadening .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrimidinone vs. pyrimidine tautomers) using single-crystal data .

- Batch Comparison : Analyze impurities via HPLC-MS and correlate with synthetic deviations (e.g., incomplete coupling steps) .

Q. How can researchers investigate the compound’s mechanism of action in kinase inhibition?

- Answer :

- Enzyme Assays : Measure IC50 values against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Cellular Target Engagement : Use pull-down assays with biotinylated probes or CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

- Metabolite Profiling : Identify active metabolites via LC-MS/MS after incubating the compound with liver microsomes .

Q. What strategies mitigate solubility challenges in in vivo studies?

- Answer :

- Prodrug Design : Introduce phosphate esters or PEGylated groups on the pyrimidinone oxygen to enhance aqueous solubility .

- Formulation Optimization : Use co-solvents (e.g., Cremophor EL/DMSO mixtures) or nanoemulsions for intravenous administration .

Methodological Notes

- Data Contradictions : Discrepancies in yield or activity between studies may arise from divergent synthetic conditions (e.g., EDCI vs. DCC coupling agents) or impurity profiles .

- Advanced Characterization : Pair spectroscopic data with computational tools (e.g., Gaussian DFT calculations for NMR chemical shift prediction) to validate complex conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.